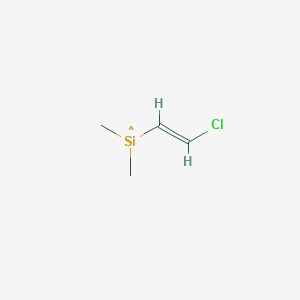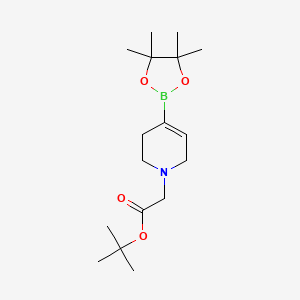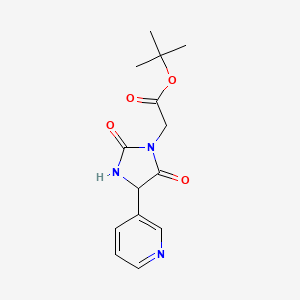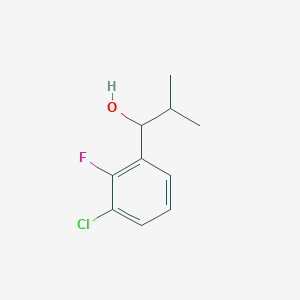
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation yields ketones or aldehydes, while substitution can yield a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring, offering different biological activities.
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone: A compound with a cyclopropyl group, used in different chemical and biological contexts.
Eigenschaften
Molekularformel |
C10H12ClFO |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10,13H,1-2H3 |
InChI-Schlüssel |
GEPSUXGUCYJPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C(=CC=C1)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
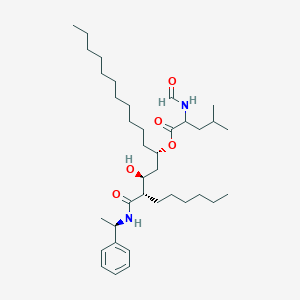


![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)

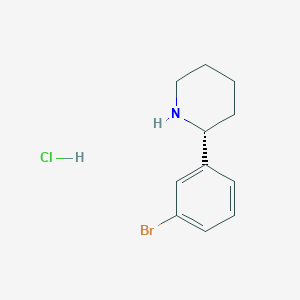
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)


